molecular formula C21H18N2O3S B2928255 N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-37-4

N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2928255
CAS No.: 864938-37-4
M. Wt: 378.45
InChI Key: APZIVRBBRNSYIZ-UHFFFAOYSA-N
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Description

N-(4-(4-Benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted at position 4 with a 4-benzylphenyl group and at position 2 with a 5,6-dihydro-1,4-dioxine carboxamide moiety. The thiazole core is a common scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability, while the 1,4-dioxine ring contributes to electronic modulation and solubility . Structural confirmation of this compound would rely on spectral techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, as seen in analogous thiazole derivatives .

Properties

IUPAC Name

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-20(19-13-25-10-11-26-19)23-21-22-18(14-27-21)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZIVRBBRNSYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-benzylphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

N 4 4 benzylphenyl thiazol 2 yl 5 6 dihydro 1 4 dioxine 2 carboxamide\text{N 4 4 benzylphenyl thiazol 2 yl 5 6 dihydro 1 4 dioxine 2 carboxamide}

This structure features a thiazole ring and a dioxine moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays and studies. Key findings include:

1. Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies on similar thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The introduction of benzyl groups enhances these properties by improving lipophilicity and membrane permeability .

2. Anticancer Properties
Thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the MAPK pathway and the inhibition of specific enzymes involved in tumor proliferation .

3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Thiazole-based compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

4. Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in metabolic disorders or obesity management .

Research Findings and Case Studies

A comprehensive analysis of existing literature reveals several studies focused on the biological activity of thiazole derivatives.

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating strong efficacy.
Reported anticancer effects in vitro against breast cancer cell lines with IC50 values suggesting significant cytotoxicity.
Showed anti-inflammatory effects by reducing TNF-alpha levels in treated mice models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Carboxamide Moieties

The compound shares structural similarities with several derivatives reported in the literature:

Compound Name Key Structural Features Biological Activity/Properties Reference
N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Tetrahydronaphthalene substituent on thiazole Unknown (structural analog)
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a) Phenyl group on dioxine carboxamide Moderate hCA II inhibition
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Methoxyphenyl-thiazole with hydrazine moiety Cardioprotective (superior to Levocarnitine)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Pyridinyl-thiazole with morpholine and dichlorobenzamide Potential antimicrobial/anticancer activity

Key Observations :

  • Heterocyclic Variations : Replacement of the 1,4-dioxine carboxamide with a hydrazine moiety (as in ) shifts biological activity toward cardioprotection, highlighting the critical role of the carboxamide group in target specificity .
  • Enzyme Inhibition : Compound 14a (3-phenyl-dioxine carboxamide) exhibits moderate carbonic anhydrase (hCA II) inhibition, suggesting that the benzylphenyl analog could display enhanced or diminished activity depending on steric and electronic effects .
Physicochemical and Spectral Comparisons
  • Melting Points : Thiazole derivatives in (e.g., 4d–4i) are reported as white or yellow solids with melting points between 120–250°C. The target compound’s melting point is unreported but expected to align with this range due to structural similarity .
  • Spectral Data :
    • $ ^1H $-NMR: Thiazole protons in analogs resonate at δ 7.2–8.5 ppm, while 1,4-dioxine protons appear as multiplet signals near δ 4.0–4.5 ppm .
    • IR: The carbonyl (C=O) stretch in carboxamide analogs is observed at 1663–1682 cm$ ^{-1} $, consistent with the target compound’s expected profile .

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